2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione
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Overview
Description
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione is a complex organic compound known for its unique structural properties This compound belongs to the family of benzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline derivatives, which are characterized by their polycyclic aromatic structure
Preparation Methods
The synthesis of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenating agents, alkylating agents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione has a wide range of scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Photonics: The compound’s photophysical properties make it suitable for use in photonic devices and materials.
Medicinal Chemistry: Research is ongoing to explore the potential of this compound as a therapeutic agent, particularly in the treatment of certain types of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione involves its interaction with specific molecular targets and pathways. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, its electronic properties enable it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cell death in cancer cells .
Comparison with Similar Compounds
When compared to other similar compounds, such as benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone and bisbenzimidazo[2,1-b:2’,1’-i]benzo[lmn][3,8]phenanthroline-8,17-dione, 2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2H)-trione stands out due to its unique substituents, which confer distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
56532-67-3 |
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Molecular Formula |
C27H22ClN3O4 |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
17-(3-butoxypropyl)-6-chloro-3,10,17-triazahexacyclo[13.6.2.02,10.04,9.012,22.019,23]tricosa-1(22),2,4(9),5,7,12,14,19(23),20-nonaene-11,16,18-trione |
InChI |
InChI=1S/C27H22ClN3O4/c1-2-3-12-35-13-4-11-30-25(32)17-7-6-16-22-19(9-8-18(23(17)22)26(30)33)27(34)31-21-10-5-15(28)14-20(21)29-24(16)31/h5-10,14H,2-4,11-13H2,1H3 |
InChI Key |
FMOOUOXPMHKXAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=NC6=C(N5C4=O)C=CC(=C6)Cl)C1=O |
Origin of Product |
United States |
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